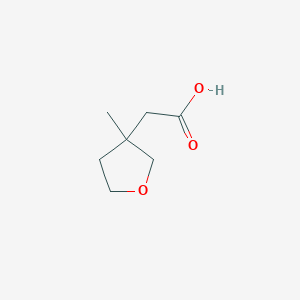
2-(3-Methyloxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyloxolan-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3. It is a carboxylic acid derivative featuring a methyloxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyloxolan-3-yl)acetic acid typically involves the reaction of 3-methyloxolane with acetic acid under controlled conditions. The process may include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyloxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Methyloxolan-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methyloxolan-3-yl)acetic acid include:
- 2-(2-Methyloxolan-3-yl)acetic acid
- 3-Furanacetic acid, tetrahydro-2-methyl-
- 2-(2-Methyltetrahydrofuran-3-yl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-methyloxolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-7(4-6(8)9)2-3-10-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
ISUUCSMWWCXERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


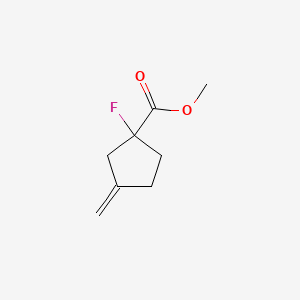
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
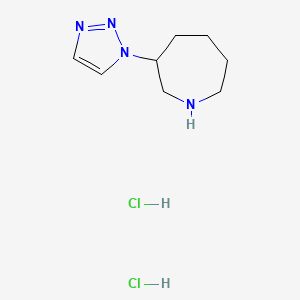
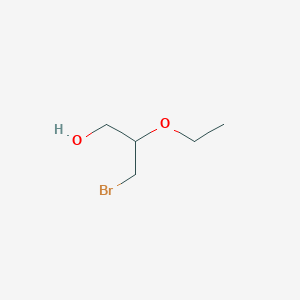
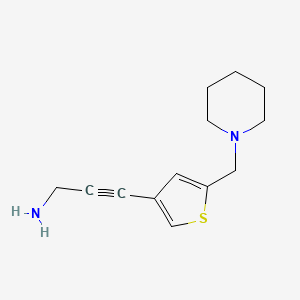
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
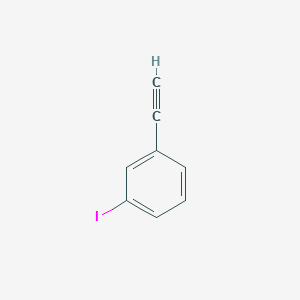
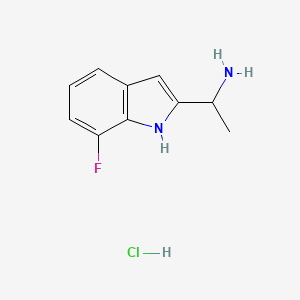

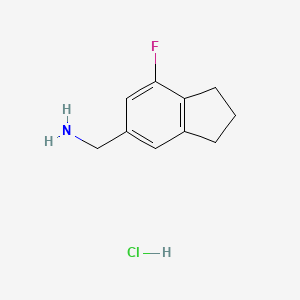
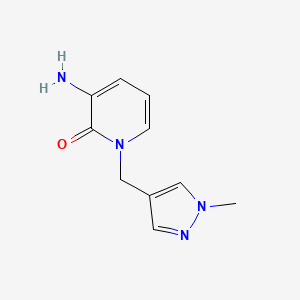
amine hydrochloride](/img/structure/B13474351.png)
